4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide typically involves multiple steps, including:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or benzil, under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aniline reacts with a suitable halogenated quinoxaline derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinoxaline ring, converting it to a dihydroquinoxaline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The quinoxaline ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.
4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-chlorobenzene-1-sulfonamide: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
The presence of the methyl group on the benzene ring in 4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide can influence its chemical reactivity and binding affinity to molecular targets, making it unique compared to its analogs.
Properties
Molecular Formula |
C22H19FN4O3S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-fluoro-N-[3-(4-methoxyanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H19FN4O3S/c1-14-13-15(23)7-12-20(14)31(28,29)27-22-21(24-16-8-10-17(30-2)11-9-16)25-18-5-3-4-6-19(18)26-22/h3-13H,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
ISWKOWLOWWNGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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